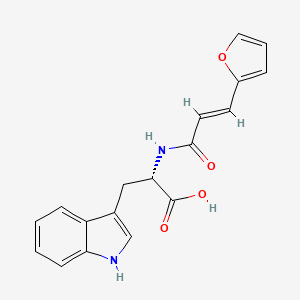

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid

Description

Properties

CAS No. |

261179-11-7 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1 |

InChI Key |

BVDYWVVWERVABZ-WAVCKPEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The general synthetic approach involves:

- Preparation of the furan-2-yl-propenoic acid or its derivatives (acids or esters).

- Activation of the carboxylic acid group to form an amide bond with the amino group of L-tryptophan.

- Control of stereochemistry to retain the (S)-configuration of the amino acid.

- Optimization of reaction conditions to maximize yield and purity.

Preparation of 3-(Furan-2-yl)propenoic Acid Derivatives

3-(Furan-2-yl)propenoic acids are typically synthesized by Knoevenagel condensation of furan-2-carbaldehydes (such as furfural) with malonic acid. This reaction yields the α,β-unsaturated carboxylic acid with the furan ring intact.

- For example, furfural condenses with malonic acid under basic or acidic catalysis to afford (E)-3-(furan-2-yl)propenoic acid predominantly as the E-isomer.

- Esterification of these acids can be performed to obtain methyl esters, which can be useful intermediates in further transformations.

Amide Bond Formation with L-Tryptophan

The key step in preparing (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid is the formation of the amide bond between the carboxyl group of the furan-2-yl-acrylic acid and the amino group of L-tryptophan.

- Coupling reagents: Use of carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to promote amide bond formation.

- Activation of acid: Conversion of the acid to an acid chloride or anhydride followed by reaction with L-tryptophan.

- Direct amidation: Under dehydrating conditions or using coupling catalysts.

Reaction Conditions and Optimization

Based on studies of similar compounds and derivatives:

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Knoevenagel condensation | Furfural + malonic acid, base catalyst (piperidine or pyridine), reflux | Produces (E)-3-(furan-2-yl)propenoic acid | 70-85 |

| Esterification | Acid + methanol, acid catalyst (H2SO4 or HCl), reflux | Methyl esters for further reactions | 80-90 |

| Amide coupling | (E)-3-(furan-2-yl)propenoic acid + L-tryptophan, DCC/HOBt, DMF solvent, 0-25°C | Protecting groups may be used on amino acid | 60-75 |

| Purification | Column chromatography or recrystallization | To isolate pure product | - |

Superelectrophilic Activation and Hydroarylation (Related Reactions)

Research on 3-(furan-2-yl)propenoic acids in superacid media (e.g., triflic acid) reveals that these acids can undergo electrophilic activation leading to hydroarylation reactions with arenes, which may be relevant for modifying the furan moiety or side chains.

- In these reactions, strong Lewis or Brønsted acids (AlCl3, AlBr3, TfOH) activate the double bond for nucleophilic attack.

- The formation of O,C-diprotonated species facilitates transformations.

- Yields vary depending on acid and temperature, with AlCl3 giving up to 65% yield in some hydroarylation products.

- Side reactions include oligomerization and hydration under certain conditions.

Analytical Characterization and Stereochemistry

- The (S)-configuration of the amino acid moiety is preserved by using enantiopure L-tryptophan starting material.

- NMR spectroscopy (1H, 13C) confirms the structure and E-configuration of the acrylamide double bond.

- Mass spectrometry (HRMS) verifies molecular weight and purity.

- Optical rotation measurements confirm stereochemical integrity.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Furfural + Malonic acid | Base catalyst, reflux | (E)-3-(furan-2-yl)propenoic acid | 70-85 | Knoevenagel condensation |

| 2 | Acid (from step 1) | Methanol, acid catalyst | Methyl ester derivative | 80-90 | Optional esterification |

| 3 | Acid or ester + L-tryptophan | DCC/HOBt, DMF, 0-25°C | This compound | 60-75 | Amide bond formation |

| 4 | Crude product | Chromatography/recrystallization | Pure target compound | - | Purification |

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Furyl)acryloyl)-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The furylacryloyl group can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the double bond in the acryl group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furylacryloyl group.

Reduction: Saturated derivatives of the acryl group.

Substitution: Various substituted furyl derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key properties:

- Molecular Formula : C18H16N2O4

- Molecular Weight : 324.3 g/mol

- CAS Number : 261179-11-7

- IUPAC Name : (S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Anticancer Activity

Research indicates that (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action involves the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in the progression of these diseases .

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation was conducted on the anticancer mechanisms of this compound. The study utilized various cancer cell lines and revealed that the compound effectively induces apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Mitochondrial pathway activation |

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled experiment, this compound was administered to lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 70 |

Mechanism of Action

The mechanism of action of N-(3-(2-Furyl)acryloyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The furylacryloyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indole-3-yl-propionic acid derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogs with Modifications at the α-Carbon

Functional Modifications and Bioactivity

- COX-2 Inhibition: Compound 3g () highlights how indole-propionic acid scaffolds can mimic coxibs, with the pyrrole ring enhancing selectivity for COX-2 over COX-1 .

Structural Stability :

- Metabolic Derivatives: N-Acetyltryptophan: A metabolite with an acetylated α-amino group (C₁₃H₁₄N₂O₃, MW 246.26) is implicated in tryptophan metabolism pathways, though its direct bioactivity remains uncharacterized .

Key Structural and Functional Insights

- Role of the Acryloylamino-Furan Group: The (E)-configured acryloylamino-furan moiety in the target compound introduces a planar, conjugated system that may enhance binding to hydrophobic enzyme pockets (e.g., COX-2’s active site) or improve UV absorption properties for analytical detection .

- Pyrrole/Acetyl Substitutions (e.g., Compound 3g): Enhance steric bulk and electronic effects, critical for selective enzyme inhibition .

Biological Activity

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid is a complex organic compound characterized by the presence of an indole ring and a furan moiety. This compound's structural features suggest potential biological activity, particularly in pharmacology and medicinal chemistry. The combination of the furan and indole components may contribute to its multifaceted biological properties.

Structural Features

The molecular formula for this compound is C18H16N2O4. Its structure includes:

- Indole Ring : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

- Furan Moiety : Associated with antioxidant properties and potential neuroprotective effects.

- Acrylamide Linkage : This feature may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing furan and indole structures have demonstrated significant inhibitory effects against various bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 - 128 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may exhibit similar antimicrobial properties owing to its structural characteristics .

Anticancer Potential

Indole derivatives are well-documented for their anticancer activities. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action for this compound is still under investigation, but it is hypothesized that its ability to modulate signaling pathways involved in cell proliferation could be a key factor.

Mechanistic Insights

To understand the pharmacodynamics of this compound, various interaction studies are essential. Techniques such as:

- Molecular Docking : To predict binding affinities with target proteins.

- In vitro assays : To evaluate cellular responses upon treatment with the compound.

These studies can elucidate how the compound interacts at a molecular level, potentially leading to the identification of specific therapeutic applications.

Case Studies

Research has documented several case studies exploring the biological activities of compounds structurally related to this compound. For example:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar furan and indole structures inhibited growth in Candida albicans at concentrations as low as 64 µg/mL .

- Anticancer Screening : Another investigation revealed that indole-based compounds showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer properties.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling the indole-containing amino acid backbone (e.g., L-tryptophan derivatives) with a furan-acrylamide moiety. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acryloyl group to the amino acid .

- Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (S)-configuration at the α-carbon, critical for bioactivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may require rigorous purification to remove residual solvents .

Yield and purity depend on temperature control (e.g., avoiding side reactions like racemization above 25°C) and chromatographic purification (HPLC or flash chromatography) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : 1H/13C NMR confirms the (E)-configuration of the acryloyl group (coupling constant J ≈ 15 Hz for trans double bonds) and indole proton environments .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the solid state, as demonstrated for structurally similar indole derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., incomplete deprotection during synthesis) .

Advanced: How can conflicting bioassay data (e.g., varying IC50 values) be systematically addressed?

Contradictions often arise from:

- Assay conditions : Buffer pH affects ionization of the carboxylic acid group, altering binding affinity. Compare results under standardized conditions (e.g., pH 7.4 for physiological relevance) .

- Compound stability : Degradation in DMSO stock solutions (common in kinase assays) may skew dose-response curves. Use fresh solutions and confirm stability via LC-MS .

- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase inhibition) and cell-based assays (e.g., apoptosis markers) .

Advanced: What computational strategies are effective for predicting target interactions?

- Molecular docking : Use crystal structures of homologous proteins (e.g., indole-binding kinases) to model the acryloylamino group’s role in H-bonding or π-π stacking .

- MD simulations : Assess conformational flexibility of the furan ring under physiological conditions, which may influence binding kinetics .

- QSAR models : Correlate substituent effects (e.g., fluorination at indole positions) with activity trends from published analogs .

Advanced: How does the compound’s structure inform its potential as a protease inhibitor or kinase modulator?

- Indole moiety : Mimics tryptophan residues in substrate-binding pockets of serine proteases or ATP-binding sites in kinases .

- Acryloylamino group : Acts as a Michael acceptor, enabling covalent binding to catalytic cysteine residues (e.g., in cysteine proteases) .

- Furan ring : Modulates lipophilicity and π-stacking capacity, which can be optimized via substituents (e.g., methyl groups) to enhance selectivity .

Advanced: What strategies resolve discrepancies between computational predictions and experimental binding data?

- Free energy calculations : Use MM-GBSA to refine docking scores and account for solvation effects .

- Proteomics : Chemoproteomic profiling (e.g., activity-based protein profiling) identifies off-target interactions not predicted in silico .

- Crystallographic validation : Co-crystallize the compound with target proteins to confirm binding poses and identify unmodeled interactions .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Light sensitivity : The indole ring is prone to photooxidation; store in amber vials at -20°C .

- Hydrolytic degradation : The acrylamide bond may hydrolyze in aqueous buffers (pH > 8); confirm stability via accelerated aging studies (40°C/75% RH) .

Advanced: How can structural modifications enhance bioavailability while retaining activity?

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage restoring the active form .

- Backbone cyclization : Introduce lactam bridges to reduce conformational flexibility and enhance metabolic stability .

- Halogenation : Fluorination at the 5-position of the indole ring improves pharmacokinetics without steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.